
6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol
Übersicht
Beschreibung
“6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol” is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . The IUPAC name for this compound is 6-(tetrahydrofuran-3-yl)pyridazin-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c11-8-2-1-7 (9-10-8)6-3-4-12-5-6/h1-2,6H,3-5H2, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Anticonvulsive Properties
Pyridazines, such as 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol, have been investigated for their anticonvulsive properties. Some 3,6-dialkoxy-pyridazines exhibit notable anticonvulsive effects, highlighting the potential of this compound in the treatment or management of seizure disorders (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Cardiotonic Activity
In the field of cardiology, derivatives of pyridazines have demonstrated significant cardiotonic activities. Studies have shown that certain compounds within this category can enhance cardiac performance, which may be applicable in treating heart-related conditions (Wang, Dong, Wang, Xiang, & Chen, 2008).
Synthesis and Chemical Reactivity
The compound has been the focus of numerous synthetic and chemical reactivity studies. Improved synthesis methods for pyridazine derivatives, including 6-aryl-1,2,4-triazolo[4,3-b]pyridazines, have been developed, offering insights into the compound's versatility and potential applications in various chemical processes (Lieberman & Albright, 1988).
Pharmaceutical Applications
Research into the pharmaceutical applications of pyridazines has uncovered a range of potential therapeutic uses. This includes their utility in developing platelet aggregation inhibitors, highlighting the compound's relevance in cardiovascular health and thrombosis prevention (Estevez, Raviña, & Sotelo, 1998).
Antihypertensive Action
Some derivatives of pyridazines, including those related to this compound, have been shown to possess antihypertensive properties. This suggests their potential use in managing high blood pressure conditions (Steiner, Gries, & Lenke, 1981).
Wirkmechanismus
Target of Action
It is known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .
Biochemische Analyse
Biochemical Properties
6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for its function in biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives have been demonstrated to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma, allergy, antifungal, antibacterial, and antitubercular properties . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Pyridazine derivatives have been shown to maintain their activity over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Pyridazine derivatives have been shown to have a dose-dependent effect on various physiological processes
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyridazine derivatives have been shown to influence various metabolic processes, including the regulation of glucose and lipid metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation. Pyridazine derivatives have been shown to be distributed throughout various tissues, including the liver, kidneys, and brain
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyridazine derivatives have been shown to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZTYSWHNAPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


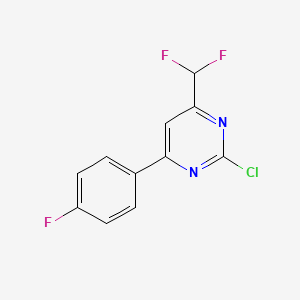
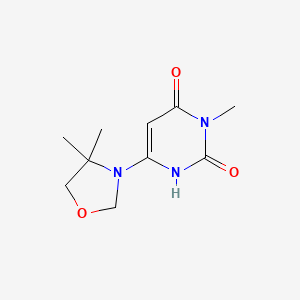
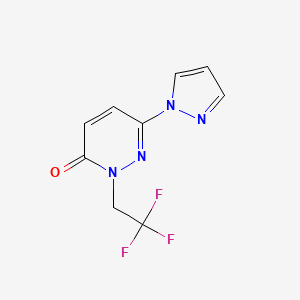
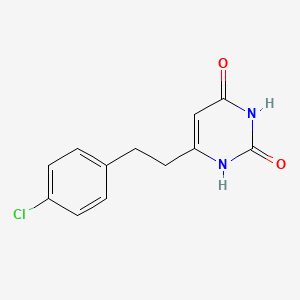
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)
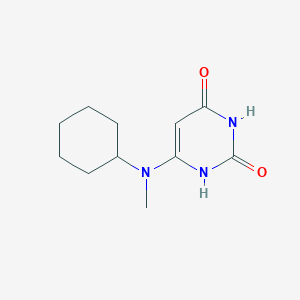
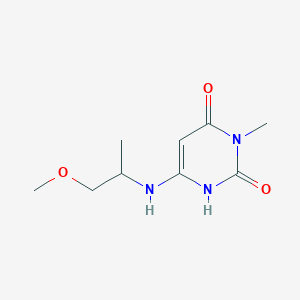



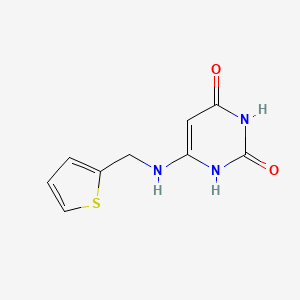


![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)
